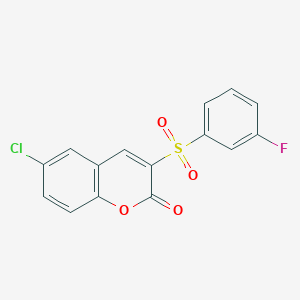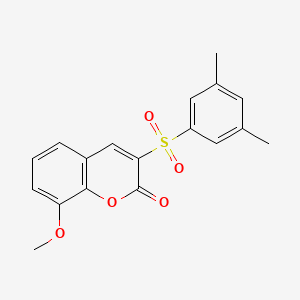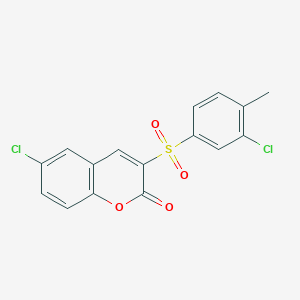
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, also known as 6-C3CMBS, is an organic compound and a derivative of chromene. It is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. 6-C3CMBS has a wide range of applications in scientific research and has been used in the synthesis of various compounds. In
Aplicaciones Científicas De Investigación
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as chromene derivatives, benzothiazoles, and fluoroquinolones. It has also been used as a reactant in the synthesis of other compounds, such as 2-hydroxy-3-chloro-2-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride. In addition, 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate) and poly(butylene terephthalate).
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it may act as a chelating agent, binding to metals and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory effects in vitro. Additionally, it has been shown to have cytotoxic effects in certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be toxic and should be handled with care.
Direcciones Futuras
The future directions for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be conducted to explore the potential toxicity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its potential side effects. Additionally, further research should be conducted on the synthesis of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its derivatives. Finally, further research should be conducted on the potential applications of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in the synthesis of other compounds.
Métodos De Síntesis
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-hydroxy-2-methylpropane-1,3-diol, in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-chloro-4-methylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with 6-chloro-2-hydroxy-2-methylchromen-4-one, in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one. The third step involves the purification of the 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one by recrystallization.
Propiedades
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGIIQCBIALBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
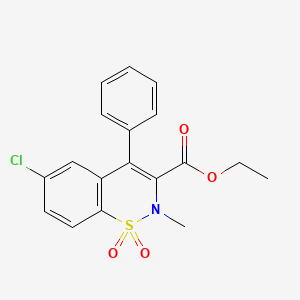
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)
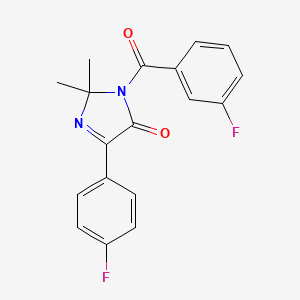
![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)
